8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Overview
Description
8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes a chlorophenyl group attached to a piperazine ring, a methyl group, and a pentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps. One common method starts with the reaction of diethanolamine with thionyl chloride to produce di(2-chloroethyl)methylamine hydrochloride. This intermediate is then reacted with 3-chloroaniline to form 1-(3-chlorophenyl)piperazine hydrochloride. Finally, this compound undergoes further reactions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated compounds.
Scientific Research Applications
8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol hydrochloride
- 8-[4-(3-Chlorophenyl)-1-piperazinyl]-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione
- 1-[(4-Chlorophenyl)(phenyl)methyl]piperazine
Uniqueness
8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione stands out due to its unique combination of functional groups and structural features.
Properties
Molecular Formula |
C21H27ClN6O2 |
---|---|
Molecular Weight |
430.9 g/mol |
IUPAC Name |
8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-pentylpurine-2,6-dione |
InChI |
InChI=1S/C21H27ClN6O2/c1-3-4-5-9-28-17-18(25(2)21(30)24-19(17)29)23-20(28)27-12-10-26(11-13-27)16-8-6-7-15(22)14-16/h6-8,14H,3-5,9-13H2,1-2H3,(H,24,29,30) |
InChI Key |
ZWHCMCUJSHPCFE-UHFFFAOYSA-N |
SMILES |
CCCCCN1C2=C(N=C1N3CCN(CC3)C4=CC(=CC=C4)Cl)N(C(=O)NC2=O)C |
Canonical SMILES |
CCCCCN1C2=C(N=C1N3CCN(CC3)C4=CC(=CC=C4)Cl)N(C(=O)NC2=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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